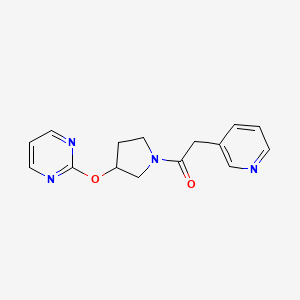
2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.319. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereospecific Synthesis
Researchers have developed methods for the stereospecific synthesis of pyrrolidines, utilizing 1,3-dipolar cycloadditions to sugar-derived enones. This synthesis pathway, involving sugar enones derived from pentoses and stabilized azomethine ylides, demonstrates the compound's potential in creating enantiomerically pure pyrrolidines with varied configurations (Oliveira Udry, Repetto, & Varela, 2014).
Corrosion Inhibition
Schiff bases related to pyridin-2-yl structures have been evaluated as corrosion inhibitors for carbon steel in acidic environments. This research underscores the chemical utility of such compounds in protecting industrial materials against corrosion, highlighting a significant application beyond biomedical contexts (Hegazy et al., 2012).
Polymerization Catalysts
The synthesis and immortal ring-opening polymerization (ROP) of ε-caprolactone and l-lactide using magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands have been explored. This indicates the compound's role in advancing polymer science through facilitating efficient and versatile polymerization processes (Wang et al., 2012).
Hydrogen-Bonded Structures
Studies on hydrogen-bonded ribbons and sheets in structures closely related to the target compound have provided insights into the molecular assembly and potential for creating novel materials with specific electronic and structural properties. Such research contributes to our understanding of molecular interactions and their applications in materials science (Orozco et al., 2009).
Antimicrobial Activity
Compounds structurally similar to 2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone have been synthesized and evaluated for their antimicrobial activity. This research indicates potential applications in developing new antimicrobial agents, reflecting the compound's versatility beyond its structural and synthetic applications (Salimon, Salih, & Hussien, 2011).
Eigenschaften
IUPAC Name |
2-pyridin-3-yl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(9-12-3-1-5-16-10-12)19-8-4-13(11-19)21-15-17-6-2-7-18-15/h1-3,5-7,10,13H,4,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRDRGMNDRIEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-(4-carbamoylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2933112.png)
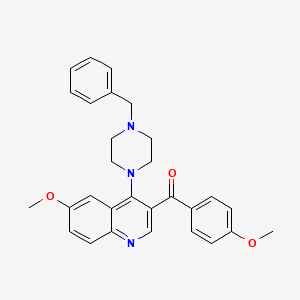
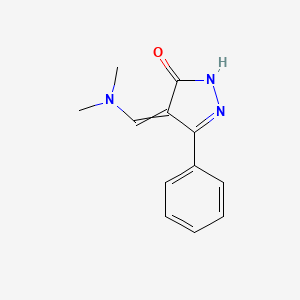

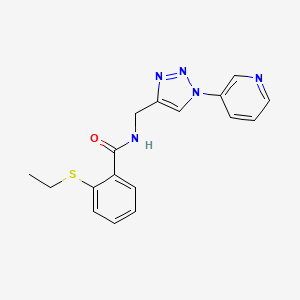
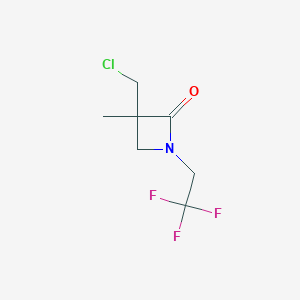
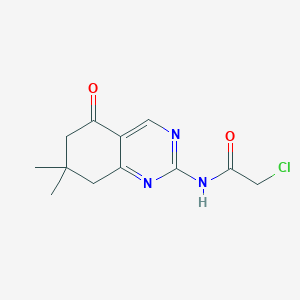

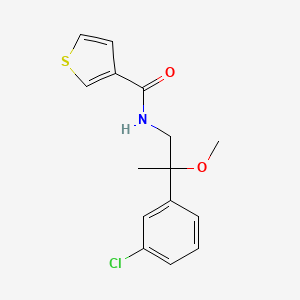

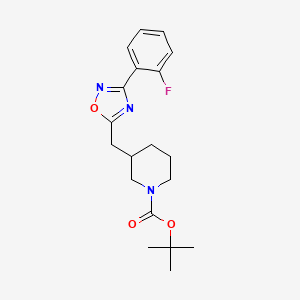
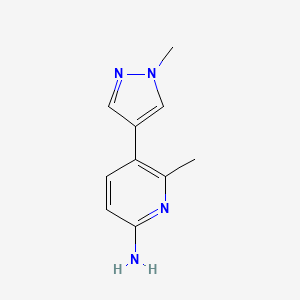
![2,4-dichloro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2933131.png)

